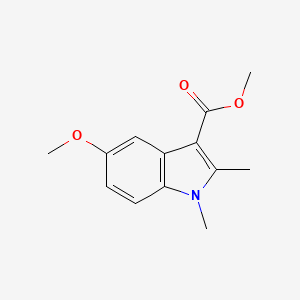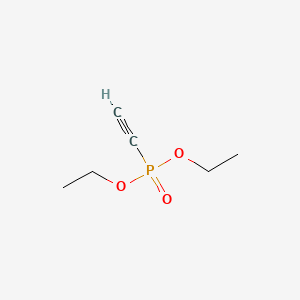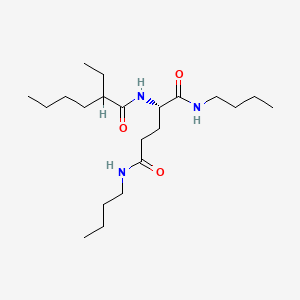
2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione
Vue d'ensemble
Description
2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione is a compound that features an aziridine ring attached to a naphthalene core. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive. The naphthalene core is a polycyclic aromatic hydrocarbon, which is a common structural motif in many organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione can be achieved through several methods:
Cyclization of Haloamines and Amino Alcohols: An amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring.
Nitrene Addition: Nitrenes can be generated in situ from organic azides or other precursors and added to alkenes to form aziridines.
From Alkenes Using DPH: Treating alkenes with O-(2,4-dinitrophenyl)hydroxylamine (DPH) in the presence of rhodium catalysts can yield aziridines.
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures or the conversion of amino alcohols to sulfate esters followed by base-induced sulfate elimination .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione undergoes various types of chemical reactions:
Ring-Opening Reactions: Due to the ring strain in the aziridine ring, it readily undergoes ring-opening reactions with nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the naphthalene core.
Substitution Reactions: The aziridine ring can be substituted by various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles for ring-opening reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions with amines can yield amino derivatives, while oxidation reactions can produce quinones .
Applications De Recherche Scientifique
2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione exerts its effects involves the ring strain of the aziridine ring, which makes it highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various biological molecules, potentially disrupting their normal function . The naphthalene core can also participate in redox reactions, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitomycin C: An aziridine-containing chemotherapeutic agent used for its antitumor activity.
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity to aziridines.
Uniqueness
2-(Aziridin-1-yl)-3-methylnaphthalene-1,4-dione is unique due to the combination of the aziridine ring and the naphthalene core, which imparts both high reactivity and stability. This combination makes it a versatile compound for various applications in chemistry, biology, and industry .
Propriétés
IUPAC Name |
2-(aziridin-1-yl)-3-methylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-8-11(14-6-7-14)13(16)10-5-3-2-4-9(10)12(8)15/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRIJMBORYUEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)N3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300856 | |
| Record name | 2-(aziridin-1-yl)-3-methylnaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49861-16-7 | |
| Record name | NSC139346 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(aziridin-1-yl)-3-methylnaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















